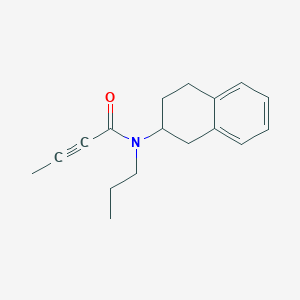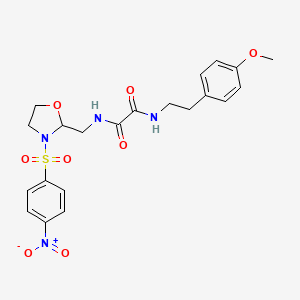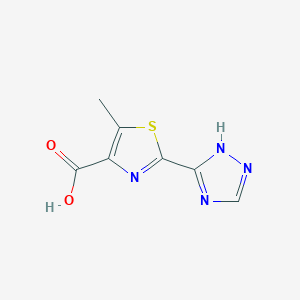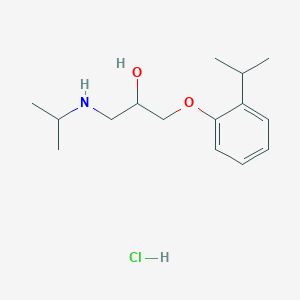
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide, commonly known as PTNY, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a member of the naphthalene family and is a derivative of propylamine.
Mechanism of Action
The mechanism of action of PTNY is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation leads to a change in the electronic properties of PTNY, resulting in the emission of fluorescence. Further research is needed to fully elucidate the mechanism of action of PTNY.
Biochemical and Physiological Effects:
PTNY has been shown to have low toxicity and does not appear to have any significant physiological effects. However, it is important to note that further research is needed to fully understand the potential effects of PTNY on living organisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of using PTNY in lab experiments is its high selectivity for certain metal ions. This property makes it a valuable tool for studying metal ion homeostasis in cells and tissues. Additionally, PTNY is relatively easy to synthesize and has a long shelf life. However, one limitation of using PTNY is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on PTNY. One potential avenue of research is the development of new fluorescent probes based on the PTNY structure. These probes could be designed to selectively bind to other metal ions or molecules of interest. Additionally, further research is needed to fully understand the mechanism of action of PTNY and its potential effects on living organisms. Finally, the use of PTNY in imaging applications, such as in vivo imaging of metal ions in living organisms, is an area of research that holds promise for the future.
Synthesis Methods
PTNY can be synthesized using a multi-step process involving the reaction of propylamine with 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. The resulting product is then reacted with propargyl bromide to yield PTNY. This synthesis method has been optimized to produce high yields of PTNY with high purity.
Scientific Research Applications
PTNY has shown potential in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. PTNY has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence when exposed to these ions. This property makes PTNY a valuable tool for studying metal ion homeostasis in cells and tissues.
Properties
IUPAC Name |
N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-7-17(19)18(12-4-2)16-11-10-14-8-5-6-9-15(14)13-16/h5-6,8-9,16H,4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIHFYFSEBOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC2=CC=CC=C2C1)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)






![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)


![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)

